molecular formula C15H19NO6 B12097208 Methyl 1-benzylpyrrolidine-3-carboxylate oxalate

Methyl 1-benzylpyrrolidine-3-carboxylate oxalate

Cat. No.: B12097208
M. Wt: 309.31 g/mol
InChI Key: URDFHDREHUSQED-UHFFFAOYSA-N
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Description

Methyl 1-benzylpyrrolidine-3-carboxylate oxalate is a chemical compound with the molecular formula C13H17NO2This compound is a colorless to light orange or yellow clear liquid and is used in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 1-benzylpyrrolidine-3-carboxylate oxalate can be synthesized through several methods. One common method involves the esterification of 1-benzylpyrrolidine-3-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and achieve high yields. The product is then purified through distillation or recrystallization to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-benzylpyrrolidine-3-carboxylate oxalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 1-benzylpyrrolidine-3-carboxylate oxalate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 1-benzylpyrrolidine-3-carboxylate oxalate involves its interaction with specific molecular targets. The compound can inhibit the growth of bacteria by interfering with their cell wall synthesis. It may also interact with enzymes and proteins involved in various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Methyl 1-benzylpyrrolidine-3-carboxylate oxalate can be compared with other similar compounds such as:

    Methyl 1-benzylpyrrolidine-3-carboxylate: Similar structure but without the oxalate group.

    1-benzylpyrrolidine-3-carboxylic acid: The carboxylic acid form of the compound.

    1-benzylpyrrolidine-3-methanol: The reduced form of the ester.

These compounds share similar chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound.

Biological Activity

Methyl 1-benzylpyrrolidine-3-carboxylate oxalate is a compound with potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis. This article reviews the available literature regarding its biological activity, synthesizing findings from diverse sources.

Chemical Structure and Properties

This compound has the molecular formula C15H19N1O4C_{15}H_{19}N_{1}O_{4} and a molecular weight of approximately 309.31 g/mol. The structure incorporates a pyrrolidine ring with a benzyl substituent, which is characteristic of many biologically active compounds in this class.

Neuroprotective Properties

Research indicates that pyrrolidine derivatives, including this compound, may exhibit neuroprotective effects. Compounds in this category have been studied for their ability to modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases.

Antimicrobial Activity

Preliminary studies suggest that certain pyrrolidine derivatives possess antimicrobial properties. While specific data on this compound is limited, its structural relatives have shown efficacy against various pathogens, indicating that further investigation may reveal similar activities for this compound.

Anticancer Potential

Pyrrolidine-based compounds have been explored for their anticancer activities. Although direct studies on this compound are scarce, related compounds have demonstrated significant inhibitory effects on cancer cell proliferation, suggesting that this compound may also warrant investigation in cancer research contexts .

Comparative Analysis with Related Compounds

The following table summarizes key characteristics of this compound compared to related pyrrolidine derivatives:

Compound NameMolecular FormulaUnique Features
This compoundC15H19N1O4Contains oxalate moiety; potential neuroprotective properties
Methyl 1-benzylpyrrolidine-3-carboxylateC13H17N1O2Lacks oxalate; simpler structure
Methyl (2R,3S)-2-(2-methylphenyl)pyrrolidine-3-carboxylateC15H19N1O6Similar structure but different substituents

Properties

Molecular Formula

C15H19NO6

Molecular Weight

309.31 g/mol

IUPAC Name

methyl 1-benzylpyrrolidine-3-carboxylate;oxalic acid

InChI

InChI=1S/C13H17NO2.C2H2O4/c1-16-13(15)12-7-8-14(10-12)9-11-5-3-2-4-6-11;3-1(4)2(5)6/h2-6,12H,7-10H2,1H3;(H,3,4)(H,5,6)

InChI Key

URDFHDREHUSQED-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCN(C1)CC2=CC=CC=C2.C(=O)(C(=O)O)O

Origin of Product

United States

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